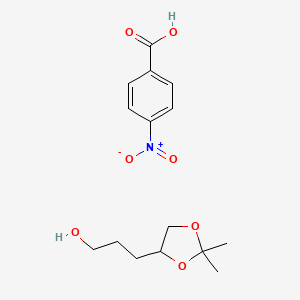
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is a compound with a molecular formula of C8H16O3 and is known for its applications in organic synthesis . 4-nitrobenzoic acid, on the other hand, is an aromatic compound with a nitro group attached to the benzene ring, commonly used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol can be synthesized through the reaction of 1,2,5-pentanetriol with acetone in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
4-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield . The process is optimized for high efficiency and minimal waste generation.
4-nitrobenzoic acid is produced industrially through a similar nitration process, with additional purification steps such as recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
4-nitrobenzoic acid primarily undergoes substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group . It can also participate in reduction reactions to form 4-aminobenzoic acid .
Major Products Formed: Oxidation of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol can yield corresponding carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced .
Reduction of 4-nitrobenzoic acid results in the formation of 4-aminobenzoic acid, which is a key intermediate in the synthesis of various pharmaceuticals .
Scientific Research Applications
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is used in organic synthesis as a building block for the preparation of more complex molecules . It is also employed in the development of bio-based solvents and as an intermediate in the synthesis of pharmaceuticals .
4-nitrobenzoic acid is widely used in the synthesis of dyes, pigments, and pharmaceuticals . It serves as a precursor for the production of 4-aminobenzoic acid, which is an important intermediate in the manufacture of local anesthetics and other drugs .
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis . Its molecular structure allows for the formation of stable intermediates during reactions, facilitating the synthesis of complex molecules .
4-nitrobenzoic acid exerts its effects through its electron-withdrawing nitro group, which influences the reactivity of the benzene ring . This property makes it a valuable reagent in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds:
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,2-Dimethyl-4-(3-hydroxypropyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other dioxolane derivatives . Its versatility in organic synthesis makes it a valuable compound in various chemical processes .
4-nitrobenzoic acid is distinguished by its nitro group, which significantly enhances its reactivity in substitution reactions compared to other benzoic acid derivatives . This property makes it a crucial intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
544707-03-1 |
|---|---|
Molecular Formula |
C15H21NO7 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H16O3.C7H5NO4/c1-8(2)10-6-7(11-8)4-3-5-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,3-6H2,1-2H3;1-4H,(H,9,10) |
InChI Key |
ANGQCRRFPYWVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCCO)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















